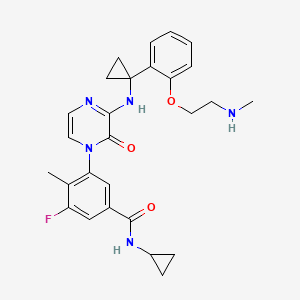

AZD7624

Cat. No. B1666237

Key on ui cas rn:

1095004-78-6

M. Wt: 491.6 g/mol

InChI Key: NNKPHNTWNILINE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08969350B2

Procedure details

To a slurry of benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate (15.0 g, 19.0 mmol), ammonium formate (4.9 g, 76.0 mmol) and 5% Pd/C (8.20 g, 3.8 mmol) in ethanol (150 mL) was charged water (6.8 mL, 379.8 mmol) and formic acid (1.49 mL, 388.0 mmol). The mixture was heated to 50° C. and held for 1 h before being cooled to 20° C. The mixture was filtered through a Celite pad, and the filter cake washed with ethanol (3×15 mL). The filtrates were combined and distilled (60° C. jacket temperature) to adjust the concentration of the solution to 2 rel. vol. with respect to the starting benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate. Isopropyl acetate (75 mL) was charged and the mixture cooled to 40° C. at 0.25° C./min. After seeding with the subtitle compound hydrobromide salt, the mixture was cooled further to 20° C. at 0.25° C./min. Isopropyl acetate (75 mL) was charged and the slurry cooled to 5° C. before being held for 1 h. The slurry was then filtered. The filter cake was washed with isopropyl acetate (15 mL) and dried under vacuum on the filter until de-liquoring was complete. The filter cake was then slurried in ethyl acetate (150 mL) and aq. sodium hydroxide (1 M, 150 mL) charged. The biphasic mixture was stirred at 20-25° C. until full dissolution was achieved (˜30 min). The phases were separated and the upper organic phase washed with aq. sodium hydroxide (1 M, 150 mL). The solution was then heated to 50° C. and distilled under reduced pressure to double the concentration (75 mL distillate removed). The solution was heated to 70° C. and heptane (56 mL) charged slowly. After seeding with the subtitle compound, the mixture was cooled to 25° C. at 0.25° C./min. Further heptane (19 mL) was charged slowly and the slurry cooled to 5° C. before being held for 1 h. The slurry was then filtered. The filter cake was washed with heptane (15 mL) and dried under vacuum at 40° C. to afford N-cyclopropyl-3-fluoro-4-methyl-5-[3-[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropylamino]-2-oxo-1(2H)-pyrazinyl]benzamide (6.0 g, 96.0% w/w).

Name

benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate

Quantity

15 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[N:7]=[C:6]([NH:8][C:9]2([C:12]3[CH:32]=[CH:31][CH:30]=[CH:29][C:13]=3[O:14][CH2:15][CH2:16][N:17](C)[C:18](=O)OCC3C=CC=CC=3)[CH2:11][CH2:10]2)[C:5](=[O:33])[N:4]([C:34]2[CH:39]=[C:38]([C:40](=[O:45])[NH:41][CH:42]3[CH2:44][CH2:43]3)[CH:37]=[C:36]([F:46])[C:35]=2[CH3:47])[CH:3]=1.C([O-])=O.[NH4+].O.C(O)=O>C(O)C.[Pd]>[CH:42]1([NH:41][C:40](=[O:45])[C:38]2[CH:39]=[C:34]([N:4]3[CH:3]=[CH:2][N:7]=[C:6]([NH:8][C:9]4([C:12]5[CH:32]=[CH:31][CH:30]=[CH:29][C:13]=5[O:14][CH2:15][CH2:16][NH:17][CH3:18])[CH2:11][CH2:10]4)[C:5]3=[O:33])[C:35]([CH3:47])=[C:36]([F:46])[CH:37]=2)[CH2:44][CH2:43]1 |f:1.2|

|

Inputs

Step One

|

Name

|

benzyl [2-[2-[1-[[6-bromo-4-[5-(cyclopropylcarbamoyl)-3-fluoro-2-methylphenyl]-3-oxo-3,4-dihydro-2-pyrazinyl]amino]cyclopropyl]phenoxy]ethyl]methylcarbamate

|

|

Quantity

|

15 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC1=CN(C(C(=N1)NC1(CC1)C1=C(OCCN(C(OCC2=CC=CC=C2)=O)C)C=CC=C1)=O)C1=C(C(=CC(=C1)C(NC1CC1)=O)F)C

|

|

Name

|

|

|

Quantity

|

4.9 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)[O-].[NH4+]

|

|

Name

|

|

|

Quantity

|

6.8 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

1.49 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

8.2 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pd]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The biphasic mixture was stirred at 20-25° C. until full dissolution

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

before being cooled to 20° C

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered through a Celite pad

|

WASH

|

Type

|

WASH

|

|

Details

|

the filter cake washed with ethanol (3×15 mL)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled (60° C. jacket temperature)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Isopropyl acetate (75 mL) was charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture cooled to 40° C. at 0.25° C./min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled further to 20° C. at 0.25° C./min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Isopropyl acetate (75 mL) was charged

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the slurry cooled to 5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

before being held for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with isopropyl acetate (15 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum on the

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter until de-liquoring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

aq. sodium hydroxide (1 M, 150 mL) charged

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(˜30 min)

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the upper organic phase washed with aq. sodium hydroxide (1 M, 150 mL)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was then heated to 50° C.

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

distilled under reduced pressure

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the concentration (75 mL distillate removed)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was heated to 70° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

heptane (56 mL) charged slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was cooled to 25° C. at 0.25° C./min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Further heptane (19 mL) was charged slowly

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the slurry cooled to 5° C.

|

WAIT

|

Type

|

WAIT

|

|

Details

|

before being held for 1 h

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The slurry was then filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

The filter cake was washed with heptane (15 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried under vacuum at 40° C.

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1(CC1)NC(C1=CC(=C(C(=C1)N1C(C(=NC=C1)NC1(CC1)C1=C(C=CC=C1)OCCNC)=O)C)F)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 6 g | |

| YIELD: CALCULATEDPERCENTYIELD | 64.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |